molecular formula C21H22N2O2 B13815599 Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)- CAS No. 55436-42-5

Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)-

Cat. No.: B13815599
CAS No.: 55436-42-5
M. Wt: 334.4 g/mol
InChI Key: PEJGBADGWFUFPK-UHFFFAOYSA-N
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Description

Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)-, is a synthetic piperazine derivative characterized by two distinct substituents on the piperazine ring:

  • 3,4-Methylenedioxybenzyl group: A structural motif commonly associated with psychoactive compounds like 3,4-methylenedioxymethamphetamine (MDMA) due to its ability to modulate serotonergic activity .
  • 3-Phenylprop-2-ynyl group: A propargyl-linked aromatic substituent, which may influence metabolic stability and receptor binding kinetics compared to simpler alkyl or aryl groups .

This compound belongs to the broader class of disubstituted piperazines, which are often studied for their psychostimulant and entactogen-like effects.

Properties

CAS No.

55436-42-5

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenylprop-2-ynyl)piperazine

InChI

InChI=1S/C21H22N2O2/c1-2-5-18(6-3-1)7-4-10-22-11-13-23(14-12-22)16-19-8-9-20-21(15-19)25-17-24-20/h1-3,5-6,8-9,15H,10-14,16-17H2

InChI Key

PEJGBADGWFUFPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

Piperazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)- , exploring its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₁₉N₃O₂
  • Molecular Weight : 299.36 g/mol

The presence of the methylenedioxybenzyl and phenylpropynyl groups in its structure contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit notable antimicrobial activity. A study highlighted the effectiveness of similar piperazine compounds against various mycobacterial strains, showing minimum inhibitory concentrations (MIC) as low as 3.80 μM for certain derivatives . The structural modifications, particularly the introduction of lipophilic groups, were found to enhance the anti-tuberculosis activity significantly.

Neurotransmitter Interaction

Piperazine derivatives are known to interact with neurotransmitter systems. For instance, a related compound demonstrated significant effects on dopamine and norepinephrine levels in the rat brain, suggesting potential applications in treating neurological disorders . The compound's ability to modulate these neurotransmitters underscores its relevance in psychopharmacology.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of piperazine compounds. Several studies have identified key structural features that influence activity:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups significantly enhances binding affinity to dopamine transporters (DAT) .
  • Lipophilicity : Increased lipophilicity has been correlated with improved anti-mycobacterial activity, indicating that hydrophobic interactions may play a role in efficacy .

Case Studies

  • Antitubercular Activity : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds with bulky lipophilic moieties showed enhanced activity, with some achieving over 90% inhibition at low concentrations .
  • Neuropharmacological Assessment : In a study assessing dopamine modulation, doses ranging from 50 to 250 mg/kg were administered to rats. Results indicated a transient increase in dopamine levels followed by a decrease, suggesting a complex interaction with dopaminergic pathways .

Data Table: Summary of Biological Activities

Activity Type Compound MIC (μM) Effect on Neurotransmitters
AntimicrobialPiperazine Derivative A<3.80N/A
AntitubercularPiperazine Derivative B11.53N/A
Dopamine ModulationRelated Piperazine Compound (I-893)N/AIncreased then decreased

Scientific Research Applications

Piperazine derivatives are known for their interactions with neurotransmitter systems, particularly the dopamine and serotonin transporters. The compound in focus has been studied for its potential effects on these systems:

  • Dopamine Transporter (DAT) : Research indicates that modifications to the piperazine structure can significantly enhance binding affinity to DAT, which is crucial for developing treatments for conditions like depression and schizophrenia .
  • Serotonin Transporter (SERT) : Similar studies have shown that variations in substituents can influence the selectivity towards SERT, suggesting potential applications in mood disorders .

Immunomodulatory Properties

Recent studies have highlighted the immunomodulatory effects of piperazine derivatives. For instance, a complex involving piperazine has demonstrated significant stimulatory effects on immune cell populations during aseptic inflammation, even under heavy metal exposure conditions. This suggests potential therapeutic applications in managing inflammatory responses and enhancing immune function .

Analytical Methods for Detection

The detection of piperazine derivatives in biological samples is crucial for both clinical and forensic applications. A rapid method utilizing liquid chromatography-mass spectrometry (LC-MS) has been developed for detecting piperazine compounds in serum and urine samples. This method allows for effective monitoring of drug abuse and therapeutic levels in patients .

Case Study 1: Binding Affinity Studies

A study synthesized various analogs of piperazine derivatives to evaluate their binding affinities to DAT and SERT. The findings revealed that specific structural modifications could enhance selectivity and efficacy as potential antidepressants .

Case Study 2: Immunomodulatory Effects

In a controlled experiment, a piperazine derivative was administered to assess its effects on immune cell populations during inflammation. Results indicated a marked increase in CD4+ and CD8+ T cells, suggesting its utility as an immunomodulator in inflammatory diseases .

Summary of Applications

Application AreaDescription
Neuropharmacology Potential treatments for mood disorders via DAT and SERT modulation
Immunology Enhancement of immune responses during inflammation
Analytical Chemistry Development of rapid detection methods for piperazine derivatives

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituents on Piperazine Key Features Receptor Affinity/Activity
Target Compound 3,4-MDB + 3-phenylpropynyl Hybrid design; propargyl group may enhance metabolic stability Likely mixed serotonin/dopamine*
1-(3,4-MDBP) (MDBP) 3,4-MDB Known hepatotoxicity; demethylenation metabolism Serotonin receptor agonist
1-(3-TFMPP) 3-Trifluoromethylphenyl High serotonin 5-HT2A/2C affinity; used in combination with BZP Serotonergic receptor partial agonist
Benzylpiperazine (BZP) Benzyl Stimulant effects; lower receptor selectivity Dopamine/norepinephrine reuptake inhibition
Piribedil 3,4-MDB + pyrimidine Anti-Parkinsonian drug; D2/D3 receptor agonist Dopaminergic agonist
Fipexide 3,4-MDB + chlorophenoxyacetyl Nootropic agent; modulates acetylcholine Cholinergic enhancement

*Inferred from structural similarity to MDBP and TFMPP; direct data unavailable in provided evidence.

Metabolic and Toxicological Profiles

Metabolism

  • Target Compound: The propargyl group may reduce oxidative metabolism compared to MDBP, which undergoes demethylenation to form hydroxylated metabolites . Limited evidence on exact pathways.
  • MDBP : Metabolized via demethylenation to N-(4-hydroxy-3-methoxybenzyl)piperazine, followed by glucuronidation/sulfation. Piperazine ring degradation to ethylenediamine derivatives is also observed .
  • TFMPP : Primarily metabolized via N-dealkylation and hydroxylation, with trifluoromethyl group resisting metabolic modification .

Toxicity

  • Hepatotoxicity : MDBP and BZP upregulate cholesterol/lipid biosynthesis enzymes (e.g., HMG-CoA reductase), contributing to liver damage . The target compound’s propargyl group may alter this risk.

Receptor Binding and Selectivity

  • Serotonergic Activity : The 3,4-methylenedioxybenzyl group in the target compound likely enhances 5-HT2A/2C affinity, similar to MDBP and TFMPP .
  • Dopaminergic Effects : The 3-phenylpropynyl group’s steric bulk may reduce dopamine transporter (DAT) binding compared to BZP, which has direct DAT inhibition .
  • Selectivity : Piribedil’s pyrimidine substituent confers D2/D3 selectivity, whereas the target compound’s propargyl group could favor serotonin receptors over dopamine .

Regulatory and Clinical Considerations

  • Therapeutic Potential: Unlike Piribedil (Parkinson’s) or Fipexide (nootropic), the target compound lacks clinical data, though its hybrid structure suggests possible entactogen or stimulant applications .

Preparation Methods

General Synthetic Strategy

The synthesis of Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)- typically involves stepwise alkylation of the piperazine ring at the 1- and 4-positions with the respective benzyl and propargyl halides or equivalents.

Key steps include:

This order is preferred to avoid formation of symmetrical disubstituted by-products and to control regioselectivity.

Detailed Synthetic Route

Step Reactants & Conditions Outcome/Notes
1 Piperazine + 3,4-methylenedioxybenzyl bromide/chloride Formation of 1-(3,4-methylenedioxybenzyl)piperazine via nucleophilic substitution on piperazine nitrogen.
Solvent: polar aprotic (e.g., dimethylformamide, DMF) or dichloromethane (DCM) Base: potassium carbonate or sodium hydride to deprotonate piperazine and facilitate alkylation.
Temperature: room temperature to 50°C Reaction monitored by thin-layer chromatography (TLC).
2 Intermediate + 3-phenylprop-2-ynyl bromide/chloride Alkylation at the 4-position of piperazine ring under similar conditions.
Solvent/base as above Careful control to prevent over-alkylation or side reactions on alkyne.
3 Purification Extraction, recrystallization, or column chromatography to isolate pure product.

Reaction Optimization Data

Parameter Optimal Conditions Impact on Yield and Purity
Solvent DMF or DCM High solubility of reactants; >80% purity
Base Potassium carbonate (2–3 equivalents) Efficient deprotonation; 75–85% yield
Temperature 25–50°C Balances reaction rate and side reaction minimization
Reaction Time 6–12 hours Ensures complete conversion
Molar Ratios Piperazine : benzyl halide = 1:1.1 Avoids excess unreacted starting material

Considerations for Alkynylation

The introduction of the 3-phenylprop-2-ynyl group requires special attention due to the alkyne functionality:

  • Use of propargyl bromide derivatives bearing a phenyl substituent is common.
  • Reaction conditions must avoid nucleophilic attack on the alkyne or polymerization.
  • Sometimes, copper(I) catalysis or Sonogashira cross-coupling methods are employed if the alkyne is introduced via coupling rather than direct alkylation.

Comparative Preparation Methods from Literature

Method Description Advantages Disadvantages
Direct alkylation with halides Sequential nucleophilic substitution on piperazine Straightforward, high yield Requires careful control to avoid over-alkylation
Microwave-assisted synthesis Use of microwave irradiation to accelerate reaction Increased yield (up to 95%), reduced time Requires specialized equipment
Cross-coupling (Sonogashira) Coupling of 4-bromopiperazine derivative with phenylacetylene High selectivity for alkyne introduction Multi-step, requires palladium catalyst

Notes on Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.
  • Characterization includes:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern.
    • Mass Spectrometry (MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy to verify alkyne and methylenedioxy functionalities.
  • TLC monitoring during synthesis is essential to track reaction progress.

Summary Table of Preparation Methods

Step Reagents & Conditions Yield (%) Notes
1 Piperazine + 3,4-methylenedioxybenzyl bromide, K2CO3, DMF, 25°C, 6 h 80–85 Monosubstitution at N1
2 Intermediate + 3-phenylprop-2-ynyl bromide, K2CO3, DMF, 40°C, 8 h 70–80 Alkynylation at N4
3 Purification by column chromatography Product purity >95%

Q & A

Q. What are the optimal synthetic routes for preparing Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(3-phenylprop-2-ynyl)-, and how can reaction yields be maximized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the piperazine core. Key steps include:

  • Step 1: Alkylation of the piperazine nitrogen with 3,4-methylenedioxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Sonogashira coupling to introduce the 3-phenylprop-2-ynyl group, requiring palladium catalysis and copper iodide as a co-catalyst .
    Optimization strategies:
  • Use polar aprotic solvents (e.g., DMF, acetonitrile) for better solubility.
  • Control temperature (60–80°C) to minimize side reactions.
  • Purify intermediates via column chromatography to improve final product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions on the piperazine ring and confirms stereochemistry. For example, the methylenedioxy group shows a singlet at δ 5.9–6.1 ppm (¹H) and δ 100–110 ppm (¹³C) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ peak for C₂₁H₂₁N₂O₂ at m/z 333.1601) .
  • Infrared (IR) Spectroscopy:
    • Alkyne C≡C stretch (~2100 cm⁻¹) and methylenedioxy C-O-C asymmetric stretch (~1250 cm⁻¹) .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • Phase I Metabolism:
    • Hepatic cytochrome P450 enzymes (e.g., CYP3A4) oxidize the alkyne group to ketones or carboxylic acids .
    • Methylenedioxybenzyl groups undergo demethylenation to form catechol intermediates .
  • Phase II Metabolism:
    • Glucuronidation or sulfation of hydroxylated metabolites, detectable via LC-MS/MS in urine .
      Key Metabolites:
  • 1-(3,4-dihydroxybenzyl)-4-(3-phenylpropionyl)piperazine (via demethylenation) .

Q. How does this compound exhibit in vitro toxicity in hepatocyte models?

Methodological Answer:

  • Experimental Design:
    • Primary rat or human hepatocytes are treated with 10–100 µM of the compound for 24–48 hours.
    • Toxicity markers: Lactate dehydrogenase (LDH) release, ATP depletion, and caspase-3 activation .
  • Findings:
    • Dose-dependent LDH release (EC₅₀ ~50 µM in rat hepatocytes), indicating membrane damage .
    • Mitochondrial dysfunction observed via JC-1 staining (loss of membrane potential) .

Q. What receptor binding profiles are associated with this compound?

Methodological Answer:

  • Sigma-1 Receptor:
    • Radioligand displacement assays (e.g., using ³H-pentazocine) show moderate affinity (IC₅₀ ~100 nM), likely due to the 3-phenylpropynyl group enhancing lipophilicity .
  • Dopamine D2/D3 Receptors:
    • Low affinity (IC₅₀ >1 µM), suggesting selectivity for sigma receptors over dopaminergic targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Key Structural Modifications:
    • Alkyne Chain: Replacing the propynyl group with shorter (ethynyl) or bulkier (cyclohexylethynyl) chains alters sigma-1 receptor binding .
    • Methylenedioxybenzyl Group: Substitution with electron-withdrawing groups (e.g., -NO₂) increases metabolic stability but reduces solubility .
  • Experimental Validation:
    • Synthesize analogs and test in receptor binding assays (e.g., radioligand displacement) and ADME models .

Q. How can contradictory data on neurotoxicity (e.g., hepatotoxicity vs. neuroprotective effects) be resolved?

Methodological Answer:

  • Hypothesis Testing:
    • In Vivo vs. In Vitro Models: Neuroprotection (e.g., enhanced acetylcholine release in rat brain ) may occur at lower doses than hepatotoxic thresholds .
    • Mechanistic Studies: Use transcriptomics to identify pathways upregulated in neuroprotection (e.g., BDNF) versus downregulated in hepatotoxicity (e.g., CYP450s) .
  • Dose-Response Analysis: Establish therapeutic index (LD₅₀/EC₅₀) in parallel models .

Q. What computational strategies predict blood-brain barrier (BBB) penetration for this compound?

Methodological Answer:

  • In Silico Modeling:
    • Calculate logP (≥3.0) and polar surface area (PSA <90 Ų) using software like Schrödinger’s QikProp. The compound’s PSA (~75 Ų) suggests moderate BBB penetration .
    • Molecular dynamics simulations assess interactions with P-glycoprotein (efflux pump) .
  • Experimental Validation:
    • In situ perfusion assays in rodent brains measure permeability (e.g., logBB >0.3 indicates good penetration) .

Q. How can synergistic effects with acetylcholinesterase inhibitors be evaluated?

Methodological Answer:

  • Combination Studies:
    • Co-administer the compound with donepezil (acetylcholinesterase inhibitor) in scopolamine-induced amnesia models.
    • Measure acetylcholine levels via microdialysis and cognitive performance in Morris water maze .
  • Mechanistic Insight:
    • Sigma-1 receptor activation (by the compound) potentiates donepezil’s effects by enhancing cholinergic transmission .

Q. What strategies improve metabolic stability without compromising receptor affinity?

Methodological Answer:

  • Isotopic Labeling: Replace hydrogen with deuterium in the methylenedioxy group to slow CYP450-mediated demethylenation (e.g., deuterated analogs show 2x longer half-life in vitro) .
  • Prodrug Design: Mask the alkyne as a tert-butyl carbamate, which is cleaved enzymatically in the brain .
  • Validation:
    • Use LC-MS to quantify parent compound and metabolites in hepatic microsomes .

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